molecular formula C12H27Al B085569 Triisobutylaluminum CAS No. 100-99-2

Triisobutylaluminum

Cat. No. B085569
CAS RN: 100-99-2
M. Wt: 198.32 g/mol
InChI Key: MCULRUJILOGHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05266544

Procedure details

The polymerization of Example 10 was repeated except that in place of the organoaluminum oxy-compound, there were used 1 mmole of triisobutylaluminum and 1.4×10-3 mg atom in terms of titanium atom of the solid catalyst component [I], whereby 46.6 g of an ethylene/4-methyl-1-pentene copolymer having MFR of 0.01 g/10 min, a density of 0.912 g/cm3, an amount of decane-soluble portion of 0.10% by weight and Mw/Mn of 13.6 was obtained.
[Compound]
Name
organoaluminum oxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Name
ethylene 4-methyl-1-pentene
Quantity
46.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Al](C[CH:11]([CH3:13])[CH3:12])CC(C)C)C(C)C.[CH2:14]=[CH2:15].C[CH:17]([CH3:21])[CH2:18][CH:19]=[CH2:20]>>[CH3:14][CH2:15][CH2:20][CH2:19][CH2:18][CH2:17][CH2:21][CH2:13][CH2:11][CH3:12] |f:1.2|

Inputs

Step One
Name
organoaluminum oxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C(C)C)[Al](CC(C)C)CC(C)C
Step Three
Name
ethylene 4-methyl-1-pentene
Quantity
46.6 g
Type
reactant
Smiles
C=C.CC(CC=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The polymerization of Example 10
CUSTOM
Type
CUSTOM
Details
MFR of 0.01 g/10 min
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05266544

Procedure details

The polymerization of Example 10 was repeated except that in place of the organoaluminum oxy-compound, there were used 1 mmole of triisobutylaluminum and 1.4×10-3 mg atom in terms of titanium atom of the solid catalyst component [I], whereby 46.6 g of an ethylene/4-methyl-1-pentene copolymer having MFR of 0.01 g/10 min, a density of 0.912 g/cm3, an amount of decane-soluble portion of 0.10% by weight and Mw/Mn of 13.6 was obtained.
[Compound]
Name
organoaluminum oxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Name
ethylene 4-methyl-1-pentene
Quantity
46.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Al](C[CH:11]([CH3:13])[CH3:12])CC(C)C)C(C)C.[CH2:14]=[CH2:15].C[CH:17]([CH3:21])[CH2:18][CH:19]=[CH2:20]>>[CH3:14][CH2:15][CH2:20][CH2:19][CH2:18][CH2:17][CH2:21][CH2:13][CH2:11][CH3:12] |f:1.2|

Inputs

Step One
Name
organoaluminum oxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 mmol
Type
reactant
Smiles
C(C(C)C)[Al](CC(C)C)CC(C)C
Step Three
Name
ethylene 4-methyl-1-pentene
Quantity
46.6 g
Type
reactant
Smiles
C=C.CC(CC=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The polymerization of Example 10
CUSTOM
Type
CUSTOM
Details
MFR of 0.01 g/10 min
Duration
10 min

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.